N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound features a cyclopropane ring attached to a carboxamide group, with a hydroxyethyl group substituted with a thiophene ring. The presence of the thiophene ring is particularly significant as thiophene derivatives are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to stabilize the tumor suppressor protein p53.
Biological Studies: The compound is used in studies exploring the biological activities of thiophene derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets such as the tumor suppressor protein p53. By stabilizing p53, the compound can promote the activation of p53-dependent pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a hydroxyethyl group, and a thiophene ring
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8(9-2-1-5-14-9)6-11-10(13)7-3-4-7/h1-2,5,7-8,12H,3-4,6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWWWBYAKANGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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